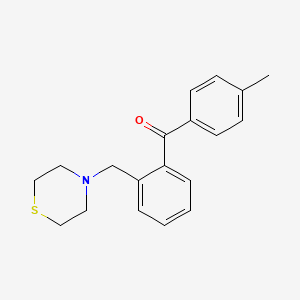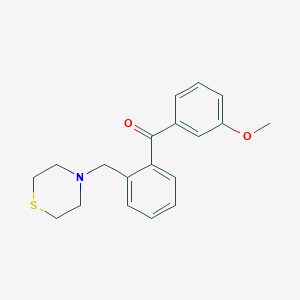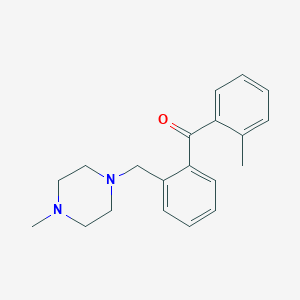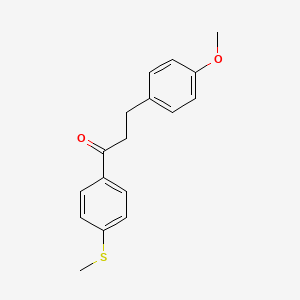
3-(4-Methoxyphenyl)-4'-thiomethylpropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-Methoxyphenyl)-4’-thiomethylpropiophenone” likely belongs to a class of organic compounds known as methoxyphenylpropiophenones. These compounds typically contain a propiophenone core, which is a ketone derivative of propionic acid, and a methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as X-ray diffraction, UV-Vis, FT-IR, HRMS, and NMR . These techniques can provide information about the bond lengths, bond angles, and overall geometry of the molecule.Chemical Reactions Analysis
The chemical reactions involving similar compounds are not well-documented in the literature . More research would be needed to provide a comprehensive analysis of the chemical reactions of “3-(4-Methoxyphenyl)-4’-thiomethylpropiophenone”.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using computational methods such as density functional theory (DFT) . These studies can provide information about properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), as well as thermodynamic properties.Scientific Research Applications
Synthesis and Pharmacologic Activity
Research by Occelli et al. (1985) explored the synthesis of compounds related to 3-(4-Methoxyphenyl)-4'-thiomethylpropiophenone, focusing on their potential analgesic activities. This study contributes to understanding the pharmacological properties of these compounds (Occelli et al., 1985).
Steroid Compound Synthesis
Nazarov and Zavyalov (1956) conducted research on the synthesis of steroid compounds, involving reactions with compounds structurally similar to 3-(4-Methoxyphenyl)-4'-thiomethylpropiophenone. These studies are significant for the development of new steroid analogs (Nazarov & Zavyalov, 1956).
Natural Product Isolation
Andersson and Lundgren (1988) isolated natural products from Pinus sylvestris, including derivatives closely related to 3-(4-Methoxyphenyl)-4'-thiomethylpropiophenone. This research enhances our understanding of natural product chemistry (Andersson & Lundgren, 1988).
Tubulin-Targeting Antitumor Agents
Greene et al. (2016) explored the synthesis and biochemical evaluation of compounds, including those structurally similar to 3-(4-Methoxyphenyl)-4'-thiomethylpropiophenone, targeting tubulin for antitumor applications. This research provides insights into new potential cancer treatments (Greene et al., 2016).
Liquid Crystallinity in Polymethacrylates
Nakano, Hasegawa, and Okamoto (1993) investigated the synthesis and liquid crystallinity of polymethacrylates, incorporating components similar to 3-(4-Methoxyphenyl)-4'-thiomethylpropiophenone. This research contributes to the field of polymer science and materials engineering (Nakano et al., 1993).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(4-methoxyphenyl)-1-(4-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2S/c1-19-15-8-3-13(4-9-15)5-12-17(18)14-6-10-16(20-2)11-7-14/h3-4,6-11H,5,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYXTTSVRCBTTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644268 |
Source


|
| Record name | 3-(4-Methoxyphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898775-70-7 |
Source


|
| Record name | 3-(4-Methoxyphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


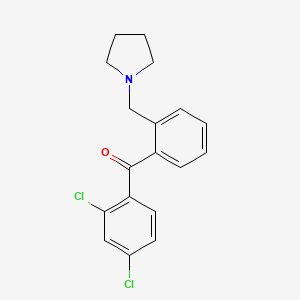
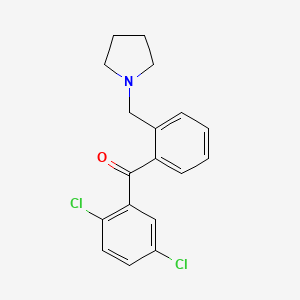

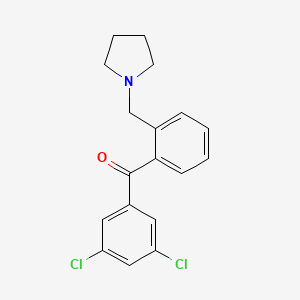
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-methyl benzophenone](/img/structure/B1360457.png)
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methyl benzophenone](/img/structure/B1360458.png)
![(3,5-Dimethylphenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone](/img/structure/B1360464.png)
![Ethyl 6-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-6-oxohexanoate](/img/structure/B1360465.png)
